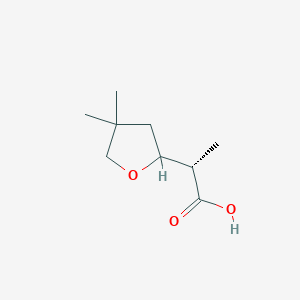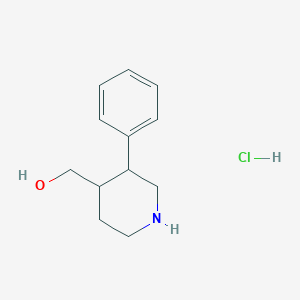
6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Free Radical Formation and Antioxidant Properties
Studies have investigated the antioxidant properties of ethoxyquin derivatives, demonstrating their ability to exist partly in the free radical form and their potential in preventing lipid peroxidation. For instance, the antioxidant 6-ethoxy-1, 2-dihydro-2,2,4-trimethylquinoline (ethoxyquin) has been shown to form free radicals under specific conditions, such as exposure to UV light, highlighting its potential in food preservation and other antioxidant applications (Skaare & Henriksen, 1975).
Antioxidant Use in Animal Feed
Ethoxyquin, a compound related to the structure of interest, is widely utilized as an antioxidant in animal feed to protect against lipid peroxidation. Although restricted in human food, its safety and the potential for transfer from feed to animal products have been subjects of research, demonstrating its crucial role in food safety and storage (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Physiological Effects
Research has also delved into the physiological impacts of isoquinolines, including effects on blood pressure, respiration, and smooth muscle activity. These studies help to elucidate the complex interactions between chemical structure and biological activity, offering insights into potential therapeutic uses (Fassett & Hjort, 1938).
Cytotoxicity and Genotoxicity
The cytotoxic and genotoxic potential of ethoxyquin has been investigated, highlighting concerns and safety evaluations necessary for its use. Such studies are vital for understanding the potential health risks associated with exposure to these compounds and ensuring their safe use in various applications (Blaszczyk & Skolimowski, 2015).
Apoptosis Induction and Anticancer Properties
Further research has identified quinazoline derivatives as potent inducers of apoptosis and effective anticancer agents, indicating the potential for developing new therapeutic compounds based on this structural framework (Sirisoma et al., 2009).
Analytical and Biochemical Applications
Quinolin-4-amine derivatives have been utilized in the synthesis of fluorescent derivatizing reagents, demonstrating their utility in analytical chemistry for the detection and analysis of bioactive compounds (Cohen & Michaud, 1993).
Eigenschaften
IUPAC Name |
6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGPPCBRDMBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)


![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)


![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)
![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)
